molecular formula C7H8BrClN2 B1469566 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1394117-24-8

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No. B1469566
M. Wt: 235.51 g/mol
InChI Key: GQXBPONFFCDWPX-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a chemical compound with the following properties:



  • IUPAC Name : 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride.

  • Molecular Weight : 235.51 g/mol.

  • Chemical Formula : C~7~H~7~BrN~2~·HCl.



Molecular Structure Analysis

The molecular structure of 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride consists of a pyrrolopyridine core with a bromine substituent at position 3. The hydrochloride salt forms due to the protonation of the nitrogen atom by HCl.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, it may participate in nucleophilic substitution reactions, oxidative processes, or cyclization reactions typical of pyrrolopyridines.



Physical And Chemical Properties Analysis


  • Physical Form : Solid.

  • Storage Temperature : Room temperature.

  • Purity : Approximately 97%.

  • Safety Information :

    • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing), P351 (Rinse cautiously with water for several minutes).

    • MSDS : Link.




Scientific Research Applications

Synthetic Applications in Heterocyclic Chemistry

This compound is often utilized as a key intermediate in the synthesis of complex heterocyclic structures. For instance, researchers have developed novel synthetic routes that leverage the reactivity of this compound to construct pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, which are crucial for the total synthesis of natural alkaloids such as variolin B and deoxyvariolin B. These methods demonstrate the compound's utility in facilitating selective and sequential palladium-mediated functionalization, which is pivotal for constructing intricate molecular architectures found in marine alkaloids and related compounds (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).

Role in Polymer and Materials Science

The compound also finds applications in the field of materials science, particularly in the synthesis of polymers and luminescent materials. For example, derivatives of this compound have been incorporated into highly luminescent polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers exhibit strong fluorescence and quantum yields, making them potential candidates for applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).

Contributions to Medicinal Chemistry

In the realm of medicinal chemistry, the compound is used to synthesize various bioactive molecules. Its incorporation into larger heterocyclic frameworks has led to the discovery of compounds with promising biological activities, such as antimicrobial, antiviral, and antitumor properties. These studies underscore the compound's versatility and potential as a scaffold for developing new therapeutic agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Advances in Organic Synthesis Techniques

The compound is pivotal in advancing organic synthesis techniques, especially in the context of regio- and chemoselective reactions. Its reactivity has been harnessed to develop highly selective reduction methods, enabling the synthesis of various substituted pyrrolopyridines with precise control over the reaction outcomes. Such advancements are crucial for the efficient and selective synthesis of complex organic molecules, highlighting the compound's importance in synthetic organic chemistry (Goto, Utsunomiya, Aiba, Hayasaka, Endo, Watanabe, Ishizaki, Sato, & Saito, 1991).

Safety And Hazards

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride poses risks associated with ingestion, skin contact, and eye exposure. Proper handling, protective equipment, and adherence to safety protocols are essential.


Future Directions

Future research should focus on:



  • Elucidating the compound’s biological targets.

  • Investigating potential applications in drug discovery.

  • Developing efficient synthetic methods.


properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXBPONFFCDWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

CAS RN

1394117-24-8
Record name 3-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

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